molecular formula C15H20N2O B1319987 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol CAS No. 445441-74-7

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Cat. No.: B1319987
CAS No.: 445441-74-7
M. Wt: 244.33 g/mol
InChI Key: DSJITLRFLSAQBQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a piperidine ring attached to the indole core, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.

Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be compared with other indole derivatives and piperidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which combines the indole core with a piperidine ring, potentially offering distinct biological and chemical properties.

Properties

IUPAC Name

1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJITLRFLSAQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591894
Record name 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445441-74-7
Record name 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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